molecular formula C12H12O2 B186864 4-Methoxy-1-naphthalenemethanol CAS No. 16820-54-5

4-Methoxy-1-naphthalenemethanol

Cat. No. B186864
CAS RN: 16820-54-5
M. Wt: 188.22 g/mol
InChI Key: VBXSDYNXURBEQH-UHFFFAOYSA-N
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Description

4-Methoxy-1-naphthalenemethanol, also known as 1-(Hydroxymethyl)-4-methoxynaphthalene, is a chemical compound with the molecular formula C12H12O2 . It has a molecular weight of 188.23 . The compound appears as a white to light yellow to light orange powder or crystal .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-1-naphthalenemethanol consists of a naphthalene ring substituted with a methoxy group at the 4-position and a hydroxymethyl group at the 1-position . The SMILES string representation of the molecule is COc1ccc(CO)c2ccccc12 .


Physical And Chemical Properties Analysis

4-Methoxy-1-naphthalenemethanol is a solid at 20°C . It has a melting point range of 75.0 to 80.0 °C . The compound is non-combustible .

Scientific Research Applications

Photoreactivity in Aqueous Solutions

4-Methoxy-1-naphthalenemethanol and similar compounds are studied for their photochemical behavior, particularly involving naphthoquinone methides in aqueous solutions. Research by Arumugam and Popik (2009) highlights the efficient formation and reactivity of these compounds under irradiation, leading to various chemical reactions like hydration, nucleophilic interception, and Diels-Alder adducts formation (Arumugam & Popik, 2009).

Fluorometric Assays for Human Alcohol Dehydrogenase

Wierzchowski et al. (1989) explored the use of 4-methoxy-1-naphthalenemethanol as a fluorescent substrate in assays for human alcohol dehydrogenase (ADH). This work demonstrates the compound's potential in biochemical assays and its interactions with various isozymes of ADH (Wierzchowski, Dafeldecker, Holmquist, & Vallee, 1989).

Photolabile Protection of Biomolecules

Kulikov, Arumugam, and Popik (2008) discussed the use of 4-Methoxy-1-naphthalenemethanol derivatives for photolabile protection of alcohols, phenols, and carboxylic acids. Their research shows efficient substrate release upon irradiation, indicating potential applications in controlled chemical processes and possibly in drug delivery systems (Kulikov, Arumugam, & Popik, 2008).

Reactions with Dimethyl Phosphite

Research by Danikiewicz and Mąkosza (1987) explores the reactions of 4-methoxy-1-nitronaphthalene and its derivatives with dimethyl phosphite under basic conditions. They proposed a reaction pathway based on substituted 4-methoxy-1-naphthylnitrene structure, indicating interesting reactivity profiles for these compounds (Danikiewicz & Mąkosza, 1987).

Photophysical Properties

Maeda et al. (2012) studied the UV absorption and fluorescence properties of 4-Methoxy-1-naphthalenemethanol derivatives. Their research indicates significant shifts in absorption maxima and fluorescence intensities with the introduction of methoxy and cyano groups, suggesting applications in photophysical and optoelectronic studies (Maeda, Maeda, & Mizuno, 2012).

Biomolecular Interactions

Ghosh et al. (2016) investigated the interaction of 4-Methoxy-1-naphthalenemethanol related compounds with Bovine Serum Albumin (BSA), providing insights into how these molecules interact with proteins and their potential as probes for studying protein-ligand interactions (Ghosh, Rathi, & Arora, 2016).

Safety and Hazards

4-Methoxy-1-naphthalenemethanol is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause serious eye damage. Safety precautions include wearing eye protection and avoiding contact with the eyes .

properties

IUPAC Name

(4-methoxynaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXSDYNXURBEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358496
Record name 4-Methoxy-1-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-naphthalenemethanol

CAS RN

16820-54-5
Record name 4-Methoxy-1-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxynaphthalen-1-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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